5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from basic building blocks such as urea and β-diketones.
Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring using reagents like thionyl chloride.
Ethylsulfanyl Substitution: Substitution of an ethylsulfanyl group at the 2-position using ethylthiol and a suitable base.
Amidation: Coupling of the pyridin-2-yl group with the carboxamide functionality using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for advanced material properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Tested for its efficacy against various microbial strains.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- 5-chloro-2-(ethylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide
Uniqueness
- Substitution Pattern : The specific substitution of the ethylsulfanyl and pyridin-2-yl groups provides unique chemical properties.
- Biological Activity : Distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C12H11ClN4OS |
---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H11ClN4OS/c1-2-19-12-15-7-8(13)10(17-12)11(18)16-9-5-3-4-6-14-9/h3-7H,2H2,1H3,(H,14,16,18) |
InChI Key |
ROTQKNLQOZGFKR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=N2)Cl |
Origin of Product |
United States |
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